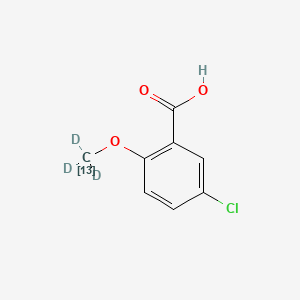

5-Chloro-2-methoxy-benzoic Acid-13C,d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULDRQRKKXRXBI-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-Chloro-2-methoxy-benzoic Acid-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the isotopically labeled compound, 5-Chloro-2-methoxy-benzoic Acid-13C,d3. Due to the limited availability of experimental data for this specific isotopologue, this guide also includes data for the unlabeled parent compound, 5-Chloro-2-methoxybenzoic acid, which is expected to have nearly identical physical properties. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

Core Physicochemical Data

The introduction of stable isotopes (¹³C and deuterium) results in a negligible change in the macroscopic physical properties such as melting point, boiling point, and solubility when compared to the unlabeled analogue. The primary difference is the molecular weight.

| Property | This compound | 5-Chloro-2-methoxybenzoic Acid (Unlabeled) |

| Chemical Formula | ¹³CC₇H₄D₃ClO₃ | C₈H₇ClO₃ |

| CAS Number | 1346600-36-9 | 3438-16-2 |

| Molecular Weight | ~190.03 g/mol | 186.59 g/mol |

| Appearance | White to off-white crystalline powder[1] | White to light yellow to light orange powder to crystal[2] |

| Melting Point | Not experimentally determined; expected to be ~98-100 °C | 98-100 °C[3][4][5] |

| Boiling Point | Not experimentally determined; expected to be ~150-152 °C | 150-152 °C[1][4] |

| Solubility | Not experimentally determined; expected to be sparingly soluble in water and soluble in organic solvents like ethanol, toluene, and diethyl ether. | General solubility for aromatic carboxylic acids suggests low solubility in water and good solubility in organic solvents.[6] |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Boiling Point

Given the relatively high boiling point and potential for decomposition, vacuum distillation would be the preferred method for determining the boiling point. The pressure at which the boiling point is measured should be recorded.

Determination of Solubility

To determine solubility in various solvents, a known amount of the compound is added to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Logical Relationship Diagram

The following diagram illustrates the relationship between the isotopically labeled compound and its unlabeled counterpart, which serves as the basis for its synthesis and the prediction of its physical properties.

Caption: Logical flow from the unlabeled parent compound to the synthesis and property prediction of the isotopically labeled analogue.

Biological Context and Applications

5-Chloro-2-methoxybenzoic acid and its derivatives are utilized in various chemical syntheses. The unlabeled compound is a reactant in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide[7]. While no specific signaling pathways involving this compound have been documented, its isotopically labeled nature makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification assays. The heavy isotopes allow for the differentiation and tracking of the molecule in complex biological matrices.

For instance, a related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is a known potent 5-HT4 receptor agonist and is used in the treatment of obesity and diabetes[8]. The isotopically labeled version of 5-Chloro-2-methoxy-benzoic acid could potentially be used in the development and study of new therapeutic agents.

The workflow for a typical application in metabolic research is outlined below.

Caption: A generalized experimental workflow for utilizing this compound in metabolic research.

References

- 1. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-CHLORO-2-METHOXYBENZOIC ACID | 3438-16-2 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 5-chloro-2-methoxybenzoic acid [chembk.com]

- 5. 5-Chloro-2-methoxybenzoic acid price,buy 5-Chloro-2-methoxybenzoic acid - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scbt.com [scbt.com]

- 8. biosynth.com [biosynth.com]

5-Chloro-2-methoxy-benzoic Acid-13C,d3 chemical structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloro-2-methoxy-benzoic Acid-13C,d3, a stable isotope-labeled compound crucial for modern analytical and drug development research. This document details its chemical structure, properties, a plausible synthesis pathway, and its application as an internal standard in quantitative mass spectrometry.

Chemical Structure and Formula

This compound is an isotopically labeled version of 5-Chloro-2-methoxy-benzoic acid, where the methyl group attached to the oxygen at the 2-position is substituted with one Carbon-13 (¹³C) atom and three deuterium (D or ²H) atoms. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.

Chemical Structure:

(Note: This is a representative image of the chemical structure.)

Molecular Formula: C₇[¹³C]H₄D₃ClO₃

SMILES: [2H]--INVALID-LINK--([2H])Oc1ccc(Cl)cc1C(=O)O[1]

InChI: InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3[1]

Physicochemical and Analytical Data

Stable isotope labeling with ¹³C and deuterium offers a mass increase that is readily distinguishable in mass spectrometry while maintaining nearly identical physicochemical properties to the unlabeled analog. This ensures co-elution during chromatography and similar ionization behavior, which is critical for a reliable internal standard.[1][2]

Data Summary Table:

| Property | Value | Reference |

| CAS Number | 1346600-36-9 | [1] |

| Molecular Weight | Approx. 190.03 g/mol | [1] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |

| Storage | Refrigerator (+2°C to +8°C), protect from light | [4] |

| Unlabeled CAS Number | 3438-16-2 | [1] |

| Unlabeled Molecular Weight | 186.59 g/mol | [5] |

| Unlabeled Melting Point | 171-172 °C | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials. The first step is the synthesis of the precursor, 5-chloro-2-hydroxybenzoic acid, followed by the isotopically labeled methylation.

Step 1: Synthesis of 5-Chloro-2-hydroxybenzoic acid

This precursor can be synthesized from 2-hydroxybenzoic acid (salicylic acid) via electrophilic chlorination.

-

Materials: 2-hydroxybenzoic acid, N-chlorosuccinimide (NCS), acetonitrile, sulfuric acid.

-

Procedure:

-

Dissolve 2-hydroxybenzoic acid in acetonitrile in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution at room temperature with stirring.

-

Slowly add N-chlorosuccinimide to the mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-chloro-2-hydroxybenzoic acid.[5]

-

Step 2: Isotopically Labeled Methylation

The hydroxyl group of 5-chloro-2-hydroxybenzoic acid is methylated using ¹³C,d₃-labeled methyl iodide.

-

Materials: 5-chloro-2-hydroxybenzoic acid, ¹³C,d₃-Methyl Iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

-

Procedure:

-

In a reaction vessel, suspend 5-chloro-2-hydroxybenzoic acid and potassium carbonate in acetone.

-

Add ¹³C,d₃-Methyl Iodide to the suspension.[7]

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate.

-

The resulting crude product is then subjected to an aqueous workup. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Acidify the aqueous layer to precipitate the product, which can then be collected by filtration and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Synthesis Workflow Diagram:

Application as an Internal Standard in LC-MS/MS Analysis

This compound is an excellent internal standard for the quantification of 5-chloro-2-methoxybenzoic acid in biological matrices such as plasma.[1][2]

General Protocol for Quantification in Plasma:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the unlabeled analyte and the ¹³C,d₃-labeled internal standard in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the ¹³C,d₃-labeled internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the plasma sample.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[8]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is suitable for this type of acidic compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly used.[9]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for both the analyte and the internal standard are monitored.

-

Analyte (Unlabeled): Determine the optimal precursor ion ([M-H]⁻) and a stable product ion.

-

Internal Standard (Labeled): The precursor ion will be shifted by +4 Da (due to one ¹³C and three D atoms). The product ion may or may not be shifted depending on the fragmentation pattern.

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Analytical Workflow Diagram:

Conclusion

This compound is an indispensable tool for researchers in drug development and bioanalysis. Its use as an internal standard ensures the accuracy and precision of quantitative LC-MS/MS methods by correcting for matrix effects and variability in sample processing.[1][2] The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this stable isotope-labeled compound in a research setting.

References

- 1. scispace.com [scispace.com]

- 2. waters.com [waters.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cambridge Isotope Laboratories, Inc. (CIL) offers product ES-5261-1-2 Persistent Organic Pollutants Cleanup Spike (¹³C, 99%) 1 µg/mL in nonane [isotope.com]

- 5. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Cas 321-14-2,5-Chloro-2-hydroxybenzoic acid | lookchem [lookchem.com]

- 7. Iodomethane-13C Isotope Labeling Reagent [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]

5-Chloro-2-methoxy-benzoic Acid-13C,d3 CAS number and molecular weight

An In-depth Technical Guide to 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃, a stable isotope-labeled internal standard crucial for quantitative analysis in complex matrices. The information is tailored for professionals in research and drug development who require precise and accurate bioanalytical methods.

Core Compound Data

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is the deuterium and ¹³C labeled form of 5-Chloro-2-methoxybenzoic acid.[1][2] The incorporation of stable isotopes provides a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative bioanalysis.

Quantitative Data Summary

| Parameter | Value | Source |

| CAS Number | 1346600-36-9 | [3] |

| Molecular Weight | 190.0306 g/mol | [3] |

| Unlabeled CAS Number | 3438-16-2 | [3] |

| Isotopic Label Type | Carbon-13, Deuterium | [3] |

| Chemical Formula | C₇¹³CH₄D₃ClO₃ | |

| SMILES | [2H]--INVALID-LINK--([2H])Oc1ccc(Cl)cc1C(=O)O | [3] |

The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability during sample processing and analysis.[4][5] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[4][6]

The key advantages of using a SIL internal standard like 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ include:

-

Compensation for Matrix Effects: It co-elutes with the analyte during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's source, ensuring accurate quantification.[5]

-

Correction for Sample Preparation Variability: Losses of the analyte during extraction, dilution, or other sample handling steps are mirrored by the internal standard, allowing for accurate correction.[5]

-

Improved Accuracy and Precision: The use of a SIL internal standard significantly improves the reproducibility and reliability of bioanalytical methods.[5][6]

Experimental Protocols

While specific experimental protocols for 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ are not widely published, the following represents a standard methodology for its use as an internal standard in a bioanalytical LC-MS/MS assay for the quantification of the unlabeled analyte in a biological matrix like human plasma.

General Bioanalytical LC-MS/MS Method

This protocol outlines the key steps for quantifying an analyte in plasma using its stable isotope-labeled internal standard.

1. Preparation of Stock and Working Solutions:

- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-2-methoxybenzoic acid in a suitable organic solvent (e.g., methanol).

- Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ in the same solvent.

- Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of blank human plasma into microcentrifuge tubes.

- Spike 10 µL of the appropriate analyte working solution to create calibration curve samples and quality control (QC) samples.

- Add 10 µL of the internal standard working solution to all samples (except for blank matrix samples).

- Add 300 µL of a protein precipitation agent (e.g., acetonitrile) to each tube.

- Vortex mix for 1 minute to precipitate proteins.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Injection Volume: 5-10 µL.

- MS System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI), likely in negative mode for a carboxylic acid.

- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the analyte and the internal standard would need to be optimized.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

There is no publicly available information to suggest that 5-Chloro-2-methoxy-benzoic acid or its labeled isotopologue are directly involved in specific signaling pathways. This compound is primarily utilized as a synthetic chemical and an analytical standard. Its relevance in a biological context is typically as a metabolite of a parent drug, in which case the signaling pathway of the parent drug would be of interest.

Visualizations

The following diagrams illustrate the workflow and principles behind using a stable isotope-labeled internal standard.

Caption: A generalized workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

Caption: How an internal standard corrects for process variability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Chloro-2-methoxy-benzoic Acid-13C,d3 | Flexbio System [flexbiosys.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. scispace.com [scispace.com]

A Technical Guide to the Isotopic Purity and Enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

This technical guide provides an in-depth overview of the isotopic purity and enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃, a stable isotope-labeled compound crucial for various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is a labeled analog of the unlabelled parent compound, 5-Chloro-2-methoxy-benzoic acid. The introduction of stable isotopes, specifically one Carbon-13 (¹³C) atom and three Deuterium (d₃) atoms, allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry. The precise determination of its isotopic purity and enrichment is paramount to ensure the accuracy and reliability of such analytical methods.

Isotopic Purity and Enrichment Data

While specific quantitative data for every manufactured lot of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ may vary, the following table presents typical specifications for a closely related, commercially available stable isotope-labeled compound, 4-Amino-5-chloro-2-(methoxy-¹³C, d₃)-benzoic acid, which can be considered representative for high-quality labeled compounds.

| Parameter | Specification | Method of Analysis |

| ¹³C Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |

| Deuterium Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 97% (CP) | HPLC, GC-MS |

Note: The isotopic enrichment refers to the percentage of the labeled isotope present at a specific atomic position, while isotopic purity refers to the proportion of molecules in the sample that contain the desired isotopic labels.

Synthesis and Isotope Incorporation

The synthesis of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ involves a multi-step organic synthesis pathway where the isotopic labels are introduced at specific stages. While the exact proprietary synthesis methods may vary between manufacturers, a plausible general workflow can be inferred from the synthesis of related unlabelled compounds.[1][2][3][4] The ¹³C and deuterium labels are typically incorporated via a labeled methylating agent, such as ¹³C,d₃-methyl iodide or a similar precursor.

Caption: A generalized synthetic workflow for 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃.

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment is a critical quality control step. The primary analytical techniques employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of the analyte.

Protocol:

-

Sample Preparation: A dilute solution of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the labeled compound.

-

Data Analysis:

-

The theoretical isotopic distribution for the desired enrichment level (e.g., 99% ¹³C, 99% D) is calculated.

-

The experimentally observed isotopic distribution is compared to the theoretical distribution.

-

The relative intensities of the mass peaks corresponding to the fully labeled species and any unlabeled or partially labeled species are used to calculate the isotopic enrichment.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structural integrity of the molecule and the position of the isotopic labels.

Protocol:

-

Sample Preparation: A solution of the labeled compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

¹H NMR: The absence or significant reduction of the signal corresponding to the methoxy protons confirms the high level of deuteration.

-

¹³C NMR: The enhancement of the signal corresponding to the labeled carbon atom confirms the ¹³C enrichment.

-

-

Data Analysis: The integration of the relevant signals in the ¹H and ¹³C NMR spectra allows for the quantification of the isotopic enrichment at specific atomic positions.

Analytical Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity and enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃.

Caption: Workflow for the analysis of isotopic purity and enrichment.

Conclusion

The isotopic purity and enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ are critical parameters that directly impact its performance as an internal standard in quantitative analytical studies. A combination of advanced analytical techniques, primarily HR-MS and NMR spectroscopy, is essential for the accurate characterization of this important research compound. The methodologies and data presented in this guide provide a framework for understanding and evaluating the quality of isotopically labeled materials for drug development and other scientific applications.

References

- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of complex isotopomer patterns in isotopically labeled compounds by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 5-Chloro-2-methoxy-benzoic Acid-13C,d3: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Chloro-2-methoxy-benzoic Acid-13C,d3, a crucial isotopically labeled compound often utilized in metabolic studies and as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, providing essential information on its behavior in organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Focus: Solubility in Organic Solvents

Understanding the solubility of this compound is paramount for its effective use in various experimental settings. While precise quantitative solubility data for this isotopically labeled compound is not extensively available in published literature, qualitative assessments indicate its solubility in several common organic solvents. The solubility of the non-isotopically labeled parent compound, 5-Chloro-2-methoxybenzoic acid, is expected to be nearly identical, and qualitative data for this compound is more readily accessible.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of 5-Chloro-2-methoxybenzoic acid in various organic solvents. This information is critical for selecting appropriate solvent systems for analysis, reaction chemistry, and formulation.

| Solvent | IUPAC Name | Polarity | Type | Solubility |

| Chloroform | Trichloromethane | Nonpolar | Aprotic | Soluble[1] |

| Dichloromethane | Dichloromethane | Polar Aprotic | Aprotic | Soluble[1] |

| Methanol | Methanol | Polar Protic | Protic | Soluble[2] |

This table is based on available data for the non-isotopically labeled parent compound, 5-Chloro-2-methoxybenzoic acid.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a well-established and reliable technique. This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in a chosen organic solvent.

Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways and Logical Relationships

While 5-Chloro-2-methoxy-benzoic Acid and its derivatives are of interest in medicinal chemistry, no specific signaling pathways have been prominently identified in the literature where this exact molecule is a key modulator. However, the fundamental principle governing its solubility is the concept of "like dissolves like." The following diagram illustrates this logical relationship.

Caption: The "like dissolves like" principle governing solubility based on polarity.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the detailed protocol provided.

References

The Gold Standard of Bioanalysis: A Technical Guide to Carbon-13 and Deuterium Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of accurate, precise, and reliable data is paramount. The use of internal standards (IS) is a fundamental practice to control for analytical variability. Among the choices for internal standards, stable isotope-labeled (SIL) compounds, specifically those incorporating carbon-13 (¹³C) and deuterium (²H or D), have emerged as the gold standard, especially for mass spectrometry-based applications. This technical guide provides an in-depth exploration of the core advantages of using ¹³C and deuterium-labeled internal standards, complete with quantitative data, detailed experimental protocols, and visual workflows to illustrate their critical role in generating high-quality bioanalytical data.

The Fundamental Advantage: Mitigating Matrix Effects and Enhancing Data Quality

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the predominant analytical technique for trace analysis in complex biological matrices. However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effects," where co-eluting endogenous or exogenous components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise quantification.

Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample preparation, extraction, and ionization. By adding a known concentration of the SIL-IS to the sample at an early stage, the ratio of the analyte's response to the IS's response remains constant, even in the presence of significant matrix-induced signal fluctuation. This effectively normalizes the data and leads to a significant improvement in accuracy and precision.

Quantitative Comparison of Internal Standards

The choice of internal standard profoundly impacts the quality of bioanalytical data. The following tables summarize the performance of carbon-13 and deuterium-labeled internal standards compared to structural analogs (compounds with similar chemical structures but not isotopically labeled) and external calibration (no internal standard).

| Performance Metric | Carbon-13 Labeled IS | Deuterium Labeled IS | Structural Analog IS | External Calibration | Reference(s) |

| Accuracy (% Bias) | Excellent (Typically < ±5%) | Good to Excellent (Typically < ±10%) | Fair to Poor (Can be > ±20%) | Poor (Highly variable) | |

| Precision (%RSD) | Excellent (Typically < 5%) | Good to Excellent (Typically < 10%) | Fair to Poor (Can be > 15%) | Poor (Highly variable) | |

| Matrix Effect Compensation | Excellent (Co-elution) | Good (Potential for chromatographic shift) | Poor (Different physicochemical properties) | None | |

| Isotopic Stability | Excellent (No exchange) | Good (Potential for back-exchange) | N/A | N/A |

Table 1: General Performance Comparison of Internal Standard Types. This table provides a qualitative and quantitative overview of the expected performance characteristics for different internal standard strategies in quantitative bioanalysis.

| Analyte | Internal Standard | Matrix | Accuracy (% Bias) | Precision (%RSD) | Reference |

| Lapatinib | Lapatinib-d3 | Human Plasma | Within 100 ± 10% | < 11% | |

| Folic Acid | ¹³C₅-Folic Acid | Fortified Foods | N/A | 5.6% | |

| Deoxynivalenol | ¹³C₁₅-Deoxynivalenol | Maize & Wheat | Improved trueness | Improved precision | |

| Carbamazepine | ²H₈-Carbamazepine | Human Serum | -0.4% | 1.0% | |

| Antituberculosis Drugs | Rifampicin-D8 | Human Serum | 90.15% - 104.62% | < 12.46% |

Table 2: Reported Accuracy and Precision Data for Assays Using Stable Isotope-Labeled Internal Standards. This table presents specific examples of published data demonstrating the high accuracy and precision achievable with the use of SIL-IS in various matrices.

Carbon-13 vs. Deuterium Labeling: A Deeper Dive

While both ¹³C and deuterium labeling offer significant advantages over other internal standard approaches, there are subtle but important differences to consider.

Carbon-13 labeled internal standards are often considered the superior choice. The key advantages of ¹³C-labeling include:

-

Identical Chromatographic Behavior: The small mass difference between ¹²C and ¹³C results in virtually identical retention times between the analyte and the internal standard. This co-elution is critical for optimal compensation of matrix effects, especially in complex chromatograms with rapidly changing ion suppression zones.

-

Exceptional Isotopic Stability: The carbon-carbon bonds are extremely stable, meaning there is no risk of the isotopic label exchanging with unlabeled atoms from the solvent or matrix during sample storage or analysis.

Deuterium-labeled internal standards are more commonly used due to their generally lower cost of synthesis. However, they can present some challenges:

-

The Isotope Effect: The significant mass difference between hydrogen and deuterium can sometimes lead to a slight difference in physicochemical properties. This "isotope effect" can manifest as a small chromatographic shift, where the deuterated standard elutes slightly earlier or later than the unlabeled analyte. If this shift occurs in a region of variable matrix effects, the compensation may not be perfect.

-

Potential for Back-Exchange: Deuterium atoms,

Navigating the Isotopic Landscape: A Technical Guide to the Mass Shift of 5-Chloro-2-methoxy-benzoic Acid-13C,d3

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate world of drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable tools for accurate quantification. This technical guide provides an in-depth analysis of the mass shift of 5-Chloro-2-methoxy-benzoic Acid-13C,d3, a critical internal standard for its unlabeled counterpart. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mass spectrometry characteristics, experimental considerations, and the fundamental principles governing its isotopic signature.

Understanding the Mass Shift: A Quantitative Perspective

The deliberate incorporation of stable isotopes into a molecule induces a predictable increase in its molecular weight. In the case of this compound, the methoxy group is the site of isotopic enrichment. Specifically, one carbon atom is replaced with its heavier isotope, Carbon-13 (¹³C), and the three hydrogen atoms are substituted with deuterium (d or ²H).

The mass shift is a direct consequence of the difference in mass between the isotopes. A proton (¹H) has a mass of approximately 1.0078 atomic mass units (amu), while a neutron-rich deuterium atom has a mass of about 2.0141 amu. Similarly, the common carbon isotope, Carbon-12 (¹²C), has a mass of 12.0000 amu, whereas ¹³C is approximately 13.0034 amu.

The following table summarizes the key quantitative data for both the unlabeled and labeled compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 5-Chloro-2-methoxy-benzoic Acid | C₈H₇ClO₃ | 186.59[1] | 186.0084 |

| 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ | C₇¹³CH₄D₃ClO₃ | 190.60[2] | 190.0306[3] |

The calculated mass shift is therefore approximately 4.0222 Da. This distinct mass difference allows for the clear differentiation of the internal standard from the unlabeled analyte in a mass spectrometer, ensuring precise and accurate quantification even in complex biological matrices.

Mass Spectrometry: Unveiling the Molecular Fingerprint

Mass spectrometry is the cornerstone technique for analyzing isotopically labeled compounds. While a specific experimental mass spectrum for this compound is not publicly available, its behavior can be confidently predicted based on the known mass spectrum of the unlabeled form and the principles of mass spectrometry.

For the unlabeled 5-Chloro-2-methoxybenzoic acid, a reported mass spectrum shows a molecular ion peak at m/z 185.1, corresponding to the deprotonated molecule [M-H]⁻, likely obtained through a soft ionization technique such as electrospray ionization (ESI)[4]. In a positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 187.0.

For the labeled analogue, this compound, the deprotonated molecule [M-H]⁻ would be observed at approximately m/z 189.0, and the protonated molecule [M+H]⁺ at m/z 191.0, reflecting the +4 Da mass shift.

The fragmentation pattern under harder ionization techniques like electron ionization (EI) can also be predicted. The primary fragmentation pathways for aromatic carboxylic acids typically involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[5].

Experimental Protocols: A Roadmap for Analysis

Acquiring high-quality mass spectrometry data necessitates a well-defined experimental protocol. The following outlines a general procedure for the analysis of 5-Chloro-2-methoxy-benzoic Acid and its labeled internal standard.

1. Sample Preparation:

Standard solutions of both the labeled and unlabeled compounds are prepared in a suitable solvent, such as methanol or acetonitrile, at known concentrations. For quantitative analysis, a calibration curve is constructed by spiking known amounts of the unlabeled analyte into the biological matrix of interest (e.g., plasma, urine) containing a fixed concentration of the labeled internal standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Chromatographic Separation: A reverse-phase C18 column is typically employed to separate the analyte and internal standard from matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve protonation, is used.

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is a common and effective technique for this type of molecule, typically operated in either positive or negative ion mode.

-

Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Data Acquisition: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed. In MRM, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

-

Visualizing the Workflow and Fragmentation

To further elucidate the experimental process and the molecular fragmentation, the following diagrams are provided.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of its unlabeled analogue. The well-defined mass shift of +4 Da, arising from the incorporation of one ¹³C and three deuterium atoms, ensures clear separation and detection in mass spectrometry. Understanding the principles of isotopic labeling, the expected mass spectral behavior, and the appropriate experimental protocols are crucial for leveraging this powerful analytical tool in drug development and research. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently employ and interpret data from studies involving this and similar isotopically labeled compounds.

References

The Gold Standard: A Technical Guide to the Role of Stable Isotope Labeled Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical role of stable isotope labeled (SIL) internal standards in modern bioanalysis. It offers a technical overview of their core principles, a comparative analysis of their performance against other standards, detailed experimental protocols for method validation, and a look into their application in pharmacokinetic and metabolic research.

Executive Summary

In the landscape of drug discovery and development, the accuracy and reliability of bioanalytical data are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the complexity of biological matrices introduces significant challenges, including matrix effects and variability in sample preparation, which can compromise data integrity.[2]

Stable isotope labeled internal standards (SIL-IS) have emerged as the "gold standard" for mitigating these challenges.[3] A SIL-IS is a version of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same ionization suppression or enhancement, effectively normalizing variations and leading to superior accuracy and precision.[4][5] This guide will detail the principles of their application, provide quantitative evidence of their superiority, and offer practical protocols for their implementation in a regulated bioanalytical environment.

Core Principles of Stable Isotope Labeled Standards

The fundamental principle behind the use of a SIL-IS is isotope dilution mass spectrometry . A known quantity of the SIL-IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] Because the SIL-IS is chemically and physically almost identical to the analyte, it behaves similarly during every step of the analytical workflow, including extraction, derivatization, and ionization.[4]

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, variations introduced during the analytical process are cancelled out. This ratio is then used to determine the analyte's concentration from a calibration curve, ensuring highly reliable and reproducible results.[4]

Key Advantages of SIL-IS:

-

Correction for Matrix Effects: SIL-IS co-elute with the analyte, experiencing the same degree of ion suppression or enhancement from the biological matrix. This allows for effective normalization of the signal.[3][4][5]

-

Compensation for Recovery Variability: Any loss of analyte during sample extraction and processing is mirrored by a proportional loss of the SIL-IS, thus correcting for inconsistencies in recovery.[3]

-

Improved Accuracy and Precision: The use of SIL-IS has been shown to significantly improve the accuracy and precision of bioanalytical methods compared to structural analog internal standards.[3][6]

Quantitative Performance: SIL-IS vs. Structural Analogs

The selection of an appropriate internal standard is a critical decision in method development. While structural analogs—compounds with similar chemical structures to the analyte—are sometimes used, quantitative data overwhelmingly supports the superior performance of SIL-IS.[3][7]

| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Justification |

| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | SIL-IS more effectively compensates for matrix effects and recovery variations due to near-identical physicochemical properties. |

| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | Closer tracking of the analyte's behavior through the analytical process leads to significantly less variability. |

| Matrix Effect | High compensation due to co-elution and identical ionization behavior. | Partial compensation; differences in structure can lead to different retention times and ionization efficiencies. | The closer the chemical and physical similarity to the analyte, the better the compensation for matrix-induced signal fluctuations. |

| Recovery | Tracks analyte recovery very closely. | Recovery can differ from the analyte due to structural differences. | SIL-IS provides a more accurate correction for analyte loss during sample preparation. |

Case Study: Comparative Analysis of Kahalalide F

A study on the anticancer drug Kahalalide F demonstrated a significant improvement in assay performance when switching from a structural analog internal standard to a SIL-IS.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Analog IS | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |

| SIL-IS | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |

Data adapted from Stokvis E, et al. (2005).[7]

The results show that the use of the SIL-IS led to a statistically significant improvement in both the accuracy (bias closer to 100%) and precision (lower variance, p=0.02) of the method.[7]

Key Experimental Protocols for Method Validation

According to regulatory guidelines from bodies like the FDA and EMA, bioanalytical methods must be rigorously validated.[8] The use of a SIL-IS is a cornerstone of this validation. Here are protocols for key validation experiments.

Assessment of Matrix Effect (Post-Extraction Addition Method)

This experiment quantifies the extent of ion suppression or enhancement caused by the biological matrix.[1][5]

Objective: To determine if the biological matrix affects the ionization of the analyte and SIL-IS.

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike the analyte and SIL-IS into a clean solvent (e.g., mobile phase) at low and high quality control (QC) concentrations.

-

Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources (lots). After the final extraction step, spike the analyte and SIL-IS into the extracted matrix at the same low and high QC concentrations as Set A.

-

Set C (Pre-Spiked Matrix): Spike the analyte and SIL-IS into the blank matrix from the same six sources before extraction.

-

-

Analysis: Analyze all samples via LC-MS/MS.

-

Calculations:

-

Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

-

IS-Normalized Matrix Factor: Calculate this by dividing the MF of the analyte by the MF of the SIL-IS.

-

Recovery: Compare the analyte peak area in Set C to that in Set B.

-

Acceptance Criteria:

-

The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[9]

Stock Solution and Long-Term Stability

Objective: To evaluate the stability of the analyte and SIL-IS in stock solutions and in the biological matrix under intended storage conditions.

Methodology:

-

Stock Solution Stability: Prepare stock solutions of the analyte and SIL-IS. Analyze them immediately and after storage for a defined period at the intended temperature (e.g., 4°C or -20°C). Compare the response to a freshly prepared solution.

-

Long-Term Stability: Prepare QC samples in the biological matrix and store them at the intended long-term storage temperature (e.g., -80°C). Analyze these samples after various time points (e.g., 1, 3, 6 months) and compare the calculated concentrations against the nominal values.

Acceptance Criteria:

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]

Visualizing Bioanalytical Workflows and Pathways

Diagrams are essential for visualizing complex processes in bioanalysis. The following have been generated using the DOT language to illustrate key workflows.

General Bioanalytical Workflow

Caption: A typical workflow for a quantitative bioanalytical assay using a SIL-IS.

Logic of SIL-IS in Correcting Matrix Effects

Caption: How a SIL-IS co-elutes and experiences the same matrix effects as the analyte.

Stable Isotope Tracing in Metabolic Pathway Analysis

Stable isotope tracers are used to follow a metabolic substrate through downstream biochemical reactions, providing insights into the wiring of cellular metabolism.[6][10] For example, cells can be cultured with ¹³C-labeled glucose to trace the flow of carbon atoms through glycolysis and the TCA cycle.

Caption: Tracing [U-¹³C]-Glucose through central carbon metabolism via LC-MS.

Conclusion

Stable isotope labeled internal standards are indispensable tools in modern bioanalysis.[6] Their ability to accurately correct for analytical variability, particularly matrix effects and inconsistent recovery, makes them the unequivocal choice for high-stakes quantitative assays in drug development and clinical research.[3][6] While the initial investment may be higher than for structural analogs, the unparalleled data quality, robustness, and compliance with regulatory expectations provide long-term value, reducing the risk of failed batches and the need for costly re-analysis. By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of reliable and defensible bioanalytical data, accelerating the journey from discovery to clinical application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. waters.com [waters.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. scispace.com [scispace.com]

- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 9. Analysis of Cell Metabolism Using LC-MS and Isotope Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of 5-Chloro-2-methoxybenzoic Acid in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Chloro-2-methoxybenzoic acid in human plasma. The method utilizes 5-Chloro-2-methoxy-benzoic Acid-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple and rapid protein precipitation procedure is employed for sample preparation, making the method suitable for high-throughput analysis in research, clinical, and drug development settings. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.

Introduction

5-Chloro-2-methoxybenzoic acid is a compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic studies and other research applications. LC-MS/MS is the preferred analytical technique for such quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations during sample preparation and analysis, thereby ensuring the reliability of the quantitative data.

Experimental

Materials and Reagents

-

5-Chloro-2-methoxybenzoic acid analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of 5-Chloro-2-methoxybenzoic acid and this compound in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C. Working solutions are prepared by diluting the stock solutions with a mixture of methanol and water (1:1, v/v) to the desired concentrations for spiking into calibration standards and quality control (QC) samples.

Sample Preparation

A simple protein precipitation method is used for the extraction of 5-Chloro-2-methoxybenzoic acid from human plasma.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| LC System | A high-performance or ultra-high-performance liquid chromatography system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

| Parameter | Value |

| MS System | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | To be determined experimentally. A hypothetical example is provided below. |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Hypothetical Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-Chloro-2-methoxybenzoic acid | 185.0 | [To be determined] | [To be determined] |

| This compound | 189.0 | [To be determined] | [To be determined] |

Note: The optimal MRM transitions and collision energies must be determined by infusing the individual standard solutions into the mass spectrometer.

Method Validation (Hypothetical Data)

The method would be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The following tables present a summary of hypothetical quantitative data.

Calibration Curve

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.058 ± 0.004 | 98.7 |

| 10 | 0.115 ± 0.008 | 99.1 |

| 50 | 0.592 ± 0.031 | 101.3 |

| 100 | 1.189 ± 0.065 | 100.5 |

| 500 | 5.971 ± 0.287 | 99.8 |

| 1000 | 11.952 ± 0.551 | 99.6 |

Linearity: The calibration curve is expected to be linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99.

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 80 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |

LLOQ: Lower Limit of Quantification

Diagrams

Application Notes and Protocols for Preparing 5-Chloro-2-methoxy-benzoic Acid-13C,d3 Stock Solutions

Introduction

5-Chloro-2-methoxy-benzoic Acid-13C,d3 is a stable isotope-labeled internal standard (SIL-IS) for its unlabeled counterpart, 5-Chloro-2-methoxybenzoic acid. In quantitative analysis, particularly in chromatography and mass spectrometry-based methods, SIL-IS are crucial for correcting sample preparation variability and matrix effects, thereby ensuring accurate and precise quantification of the target analyte.[1][2] This document provides a detailed protocol for the preparation of stock solutions of this compound, intended for use by researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Users should handle this compound in accordance with good industrial hygiene and safety procedures.[3] The unlabeled form, 5-Chloro-2-methoxybenzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][7]

-

Handling: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[4][6]

-

Storage of Solid Compound: Store the solid (neat) compound in a refrigerator (≤8°C), protected from moisture and light.[8][9]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound.

Materials:

-

This compound (solid form)

-

High-purity solvent (e.g., Methanol, Acetonitrile, Chloroform, or Dichloromethane)[8]

-

Analytical balance

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Calibrated micropipettes

-

Amber glass vials with screw caps[9]

Procedure:

-

Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1 mg) using an analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of the chosen solvent (e.g., approximately half the final volume) and gently swirl to dissolve the solid completely.

-

Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clearly labeled amber glass vial with a tightly sealed cap to prevent solvent evaporation and protect from light.[9] Store the stock solution at -20°C for long-term stability.[9][10]

Data Presentation: Stock Solution Preparation Parameters

| Parameter | Specification |

| Analyte | This compound |

| Form | Off-white solid[8] |

| Recommended Solvents | Methanol, Acetonitrile, Chloroform, Dichloromethane[8] |

| Stock Solution Concentration | 1 mg/mL (example) |

| Weighing Accuracy | ± 0.01 mg or better |

| Volumetric Flask | Class A |

| Storage Temperature (Solid) | Refrigerator (≤8°C)[8][9] |

| Storage Temperature (Solution) | -20°C (Frozen)[9][10] |

| Storage Container | Amber glass vial with a tightly sealed cap[9] |

Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution with a solvent compatible with the analytical mobile phase.[9] It is recommended to prepare working solutions fresh on the day of analysis.[9]

Workflow for Stock Solution Preparation

Caption: Workflow for the preparation and storage of this compound stock solution.

References

- 1. benchchem.com [benchchem.com]

- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 1346600-36-9 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis Using 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of analytes utilizing 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ as an internal standard. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, therapeutic drug monitoring, and environmental analysis.

Introduction

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is a stable isotope-labeled (SIL) internal standard designed for use in quantitative analysis by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] The incorporation of one ¹³C atom and three deuterium (d₃) atoms results in a mass shift from its unlabeled counterpart, 5-Chloro-2-methoxybenzoic acid, allowing for precise and accurate quantification through isotope dilution techniques. The use of SIL internal standards is considered the gold standard in quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and improving method accuracy and precision.

While specific, detailed applications directly utilizing 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ are not extensively documented in publicly available literature, its structural similarity to its unlabeled form and other acidic compounds, such as the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and the oral hypoglycemic agent Glibenclamide (for which 5-chloro-2-methoxybenzoic acid is a synthetic precursor), suggests its suitability for their quantitative analysis.[2]

This document outlines a generalized yet detailed protocol for the development and validation of an LC-MS/MS method for the quantification of 5-Chloro-2-methoxybenzoic acid in a biological matrix, using 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ as the internal standard. This protocol can be adapted for other structurally related analytes.

Hypothetical Application: Quantification of 5-Chloro-2-methoxybenzoic Acid in Human Plasma

This section details a hypothetical LC-MS/MS method for the determination of 5-Chloro-2-methoxybenzoic acid in human plasma.

Scope and Principle

This method is intended for the quantitative determination of 5-Chloro-2-methoxybenzoic acid in human plasma using 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ as an internal standard. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

-

Analytes: 5-Chloro-2-methoxybenzoic acid (≥98% purity)

-

Internal Standard: 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank, from a certified vendor)

-

Instrumentation and Conditions

-

LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions (Hypothetical):

-

5-Chloro-2-methoxybenzoic acid: Precursor Ion [M-H]⁻ → Product Ion

-

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃: Precursor Ion [M-H]⁻ → Product Ion (with a mass shift corresponding to ¹³C and 3 x d)

-

-

Experimental Protocols

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Chloro-2-methoxybenzoic acid and 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

Data Presentation: Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected quantitative data from a method validation based on established guidelines.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | ≤ 20 | ≤ 20 | ± 20 |

| Low QC | 3 | ≤ 15 | ≤ 15 | ± 15 |

| Mid QC | 100 | ≤ 15 | ≤ 15 | ± 15 |

| High QC | 800 | ≤ 15 | ≤ 15 | ± 15 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low QC | 3 | 95 - 105 | 85 - 95 |

| High QC | 800 | 95 - 105 | 85 - 95 |

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantification of 5-Chloro-2-methoxybenzoic acid.

Signaling Pathway Visualization (Generic Example)

As no specific signaling pathway is directly associated with the analytical method itself, a generic signaling pathway is provided below as an example of the visualization capabilities. This could be adapted to illustrate the mechanism of action of an analyte being quantified, such as Glibenclamide.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of 5-Chloro-2-methoxy-benzoic Acid in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of 5-Chloro-2-methoxy-benzoic acid in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of its stable isotope-labeled internal standard, 5-Chloro-2-methoxy-benzoic Acid-13C,d3, ensures high accuracy and precision, compensating for potential matrix effects and variability during sample processing. This method is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

5-Chloro-2-methoxy-benzoic acid is a small molecule of interest in pharmaceutical development. A reliable and validated bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data that demonstrates the method's adherence to regulatory guidelines. The challenges often associated with the analysis of acidic small molecules, such as poor retention and ionization suppression, are addressed through the described methodology.[1]

Experimental

Materials and Reagents

-

Analytes: 5-Chloro-2-methoxy-benzoic acid (≥99% purity), this compound (≥98% isotopic purity).

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Chloro-2-methoxy-benzoic acid and its stable isotope-labeled internal standard (SIL-IS) in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[2]

-

Aliquot 100 µL of human plasma samples (calibrators, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 50 ng/mL IS working solution to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile/water is added).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-